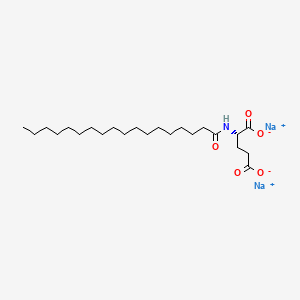

Disodium stearoyl glutamate

Description

Properties

CAS No. |

38079-62-8 |

|---|---|

Molecular Formula |

C23H43NO5.Na C23H43NNaO5 |

Molecular Weight |

436.6 g/mol |

IUPAC Name |

disodium;(2S)-2-(octadecanoylamino)pentanedioate |

InChI |

InChI=1S/C23H43NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;/h20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);/t20-;/m0./s1 |

InChI Key |

FTSXCFQXTFOYQH-BDQAORGHSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O.[Na] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O.[Na] |

Other CAS No. |

38079-62-8 |

Pictograms |

Irritant |

sequence |

E |

Origin of Product |

United States |

Foundational & Exploratory

Disodium Stearoyl Glutamate: A Comprehensive Technical Guide for Scientists and Formulation Experts

An in-depth exploration of the chemical architecture, functional properties, and diverse applications of an advanced amino acid-based surfactant.

Introduction

Disodium Stearoyl Glutamate (DSG) is an anionic surfactant derived from the amino acid L-glutamic acid and the plant-derived fatty acid, stearic acid.[1][2] Esteemed for its exceptional mildness, biodegradability, and multifaceted functionality, DSG has emerged as a pivotal ingredient in the formulation of a wide array of cosmetic, personal care, and pharmaceutical products.[1][2] This guide offers a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, mechanism of action, and applications, tailored for researchers, scientists, and professionals in drug development.

Part 1: Molecular Architecture and Physicochemical Profile

This compound is chemically identified as the disodium salt of the amide formed by the reaction of stearoyl chloride and glutamic acid.[3] Its unique amphiphilic molecular structure, comprising a hydrophobic stearoyl (C18) tail and a hydrophilic glutamate headgroup, underpins its surface-active properties and its ability to form lamellar liquid crystalline structures, which is key to its functionality.[1][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below, providing a quantitative basis for its application in various formulations.

| Property | Value | Reference |

| Chemical Name | Disodium N-(1-oxooctadecyl)-L-glutamate | [5] |

| CAS Number | 38079-62-8 | [1][5][6] |

| Molecular Formula | C23H41NNa2O5 | [5][6][7][8][9] |

| Molecular Weight | 457.55 g/mol | [5][10] |

| Appearance | White powder or colorless to pale yellow liquid | [5] |

| Solubility | Soluble in water | [4][5] |

| Stability | Stable under normal conditions | [5] |

| Boiling Point | 600.3°C at 760 mmHg | [10] |

| Flash Point | 316.8°C | [4][10] |

| Critical Micelle Concentration (CMC) | 6.00 mM | [1] |

Structural Elucidation: A Spectroscopic Approach

The precise molecular structure of this compound can be confirmed through advanced analytical techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is instrumental in identifying the key functional groups within the DSG molecule. The spectrum will exhibit characteristic absorption bands for the amide I (C=O stretching) and the carboxylate groups (-COO⁻), confirming the amide linkage between stearic acid and glutamic acid.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are employed for a complete structural assignment.[1] Key signals will correspond to the terminal methyl group and bulk methylene protons of the fatty acid chain, as well as the proton on the chiral carbon adjacent to the amide nitrogen and a carboxylate group.[1]

Part 2: Synthesis and Mechanism of Action

Synthetic Pathways

The synthesis of this compound primarily involves the acylation of L-glutamic acid with stearic acid or its derivatives. A common and efficient method utilizes stearoyl chloride as the acylating agent in the presence of a base, such as sodium hydroxide, to neutralize the resulting hydrochloric acid and form the disodium salt.[5]

The reaction can be optimized by controlling parameters such as temperature, which is typically maintained between 40–50°C to prevent hydrolysis of the stearoyl chloride.[1]

An alternative route involves the use of a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation between stearic acid and L-glutamic acid.[1] This method proceeds through a highly reactive O-acylisourea intermediate.[1] To prevent self-polymerization of glutamic acid, its carboxyl groups can be protected by esterification prior to the acylation step.[1]

Caption: Simplified schematic of this compound synthesis.

Mechanism of Action as a Surfactant

As an anionic surfactant, this compound reduces the surface tension of a liquid, allowing for the mixing of otherwise immiscible substances like oil and water.[11] Its amphiphilic nature drives its molecules to align at the oil-water interface, with the hydrophobic stearoyl tails penetrating the oil phase and the hydrophilic glutamate headgroups remaining in the aqueous phase. This orientation forms a stable emulsion.

Caption: Action of this compound at the oil-water interface.

Part 3: Applications in Research and Development

This compound's unique properties make it a valuable ingredient in a wide range of applications, particularly in the cosmetic and personal care industries.[8][9][12]

Cosmetic and Personal Care Formulations

-

Emulsifier: It is a highly effective O/W (oil-in-water) emulsifier, creating stable and aesthetically pleasing creams, lotions, and foundations.[2][12] Its ability to form lamellar liquid crystalline structures contributes to a silky and lightweight product texture.[4]

-

Cleansing Agent: As a mild surfactant, it is used in facial cleansers, body washes, and shampoos to gently remove dirt and oil without stripping the skin of its natural moisture.[2][5][8][9] It is particularly suitable for sensitive skin and baby care products.[2]

-

Conditioning Agent: In hair care products, it improves manageability, imparts softness and shine, and can add volume.[1][8][9] For the skin, it acts as a conditioning agent, helping to maintain it in good condition.[1][8][9]

-

Formulation Enhancer: It improves the even application of products and is compatible with a wide range of other cosmetic ingredients, including electrolytes and UV filters, making it ideal for sunscreen formulations.[7][13]

Experimental Protocol: Emulsion Stability Testing

To assess the emulsifying efficacy of this compound, the following protocol can be employed:

-

Preparation of Oil and Water Phases:

-

Prepare an oil phase containing a model lipid (e.g., mineral oil or a relevant cosmetic ester) and this compound at a specified concentration.

-

Prepare an aqueous phase (e.g., deionized water).

-

-

Emulsification:

-

Heat both phases to a specified temperature (e.g., 75°C).

-

Slowly add the oil phase to the water phase while homogenizing at a controlled speed for a set duration.

-

-

Cooling and Observation:

-

Allow the emulsion to cool to room temperature with gentle stirring. .

-

-

Stability Assessment:

-

Macroscopic Observation: Visually inspect the emulsion for any signs of phase separation, creaming, or coalescence immediately after preparation and at predetermined time intervals (e.g., 24 hours, 1 week, 1 month) under different storage conditions (e.g., room temperature, elevated temperature).

-

Microscopic Analysis: Use light microscopy to observe the droplet size and distribution within the emulsion. A uniform distribution of small droplets indicates good emulsification.

-

Centrifugation Test: Subject the emulsion to centrifugation at a specified force and duration. A stable emulsion will show no signs of phase separation.

-

Part 4: Safety and Regulatory Profile

This compound is generally considered a safe and well-tolerated ingredient in cosmetic and personal care products.[14] It is recognized for its mildness and is suitable for sensitive skin.[7][12] While rare, some individuals may experience mild skin irritation.[12]

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that amino acid alkyl amides, including this compound, are safe for use in cosmetics when formulated to be non-irritating.[3] It is also approved for use in cosmetics in many regions, including the European Union.[12]

Conclusion

This compound stands out as a high-performance, versatile, and mild surfactant and emulsifier. Its foundation in natural building blocks—amino acids and fatty acids—aligns with the growing demand for sustainable and skin-compatible ingredients. For researchers and formulators, a thorough understanding of its chemical structure and physicochemical properties is paramount to harnessing its full potential in creating innovative and effective products.

References

-

Vernixa. Understanding this compound: Benefits and Cosmetic Applications. [Link]

-

SincereSkin.lt. This compound | Korėjietiška kosmetika. [Link]

-

Unlock Gentle Cleansing: this compound in Cosmetics. [Link]

-

Typology. What is "this compound" and what is its purpose? [Link]

-

Typology. What is "this compound" and what is its purpose? [Link]

-

Surfactant Encyclopedia. This compound. [Link]

-

PubChem. This compound. [Link]

-

Avena Lab. Sodium Stearoyl Glutamate TDS ENG. [Link]

-

CIR Report Data Sheet. Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. [Link]

-

LookChem. This compound. [Link]

-

EWG Skin Deep. This compound. [Link]

-

PubChem. SID 135051776 - this compound. [Link]

-

Beauty Decoded. This compound: Doctor's Opinion, Benefits & Dangers (2025). [Link]

-

COSMILE Europe. This compound – Ingredient. [Link]

-

ResearchGate. Synthesis and gelation of N-stearoyl-L-glutamic acid and N-stearoyl-L-glutamic diethyl ester. [Link]

-

Ataman Kimya. SODIUM STEAROYL GLUTAMATE. [Link]

-

Cosmetic Ingredients Guide. Sodium Stearoyl Glutamate. [Link]

-

Medikonda. How to Extract from Sodium Stearoyl Glutamate: An Educational Guide. [Link]

Sources

- 1. This compound|Research-Grade Surfactant [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. cir-safety.org [cir-safety.org]

- 4. avenalab.com [avenalab.com]

- 5. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 6. This compound | C23H41NNa2O5 | CID 94480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. vernixa.com [vernixa.com]

- 8. uk.typology.com [uk.typology.com]

- 9. us.typology.com [us.typology.com]

- 10. This compound|lookchem [lookchem.com]

- 11. cosmileeurope.eu [cosmileeurope.eu]

- 12. sincereskincare.com [sincereskincare.com]

- 13. Sodium Stearoyl Glutamate | Cosmetic Ingredients Guide [ci.guide]

- 14. beautydecoded.com [beautydecoded.com]

Self-assembly of Disodium stearoyl glutamate in aqueous solutions

An In-Depth Technical Guide to the Self-Assembly of Disodium Stearoyl Glutamate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DSG), an anionic surfactant derived from the amino acid L-glutamic acid and the plant-derived fatty acid, stearic acid, has garnered significant attention across the cosmetic, pharmaceutical, and food science industries for its exceptional mildness, biodegradability, and versatile functionality.[1] Its utility as a cleansing agent, emulsifier, and skin/hair conditioner is fundamentally governed by its behavior in aqueous solutions, where it spontaneously self-assembles into organized supramolecular structures.[2][3][4] This technical guide provides a comprehensive exploration of the core principles underlying the self-assembly of DSG, the critical factors that influence this process, and the advanced experimental methodologies employed for its characterization. By synthesizing theoretical concepts with practical, field-proven insights, this document serves as an essential resource for professionals seeking to harness the unique properties of DSG in formulation and development.

The Molecular Architecture of this compound: An Amphiphilic Design

The self-assembly of this compound is a direct consequence of its amphiphilic molecular structure. The molecule consists of two distinct moieties:

-

A Hydrophobic Tail: A long, nonpolar C18 stearoyl chain (from stearic acid) that is averse to interacting with water.

-

A Hydrophilic Headgroup: A polar, charged L-glutamic acid residue with two carboxylate groups, which readily interacts with water molecules.[5]

This dual nature drives the molecule's behavior in an aqueous environment. To minimize the unfavorable interactions between the hydrophobic tails and water, DSG molecules spontaneously organize themselves, a process governed by the hydrophobic effect, which is a primary driving force for self-assembly in aqueous media.[6][7]

Caption: Molecular structure of this compound.

The Genesis of Assembly: Critical Micelle Concentration (CMC)

In an aqueous solution at very low concentrations, DSG exists primarily as individual molecules (monomers). As the concentration increases, a point is reached where the monomers begin to aggregate into organized structures known as micelles. This concentration threshold is termed the Critical Micelle Concentration (CMC) .[1][8] Above the CMC, any additional DSG added to the solution will preferentially form more micelles rather than remaining as monomers.[8]

The CMC is a crucial parameter as it signifies the onset of surfactant activity, such as emulsification and solubilization.[9] For amino acid-based surfactants, the CMC is influenced by the length of the hydrophobic tail; a longer tail generally leads to a lower CMC due to increased hydrophobicity.[9] Therefore, DSG, with its C18 stearoyl chain, is expected to have a lower CMC than its shorter-chain counterpart, sodium lauroyl glutamate (C12).

Caption: Micelle formation above the Critical Micelle Concentration.

Factors Influencing the Self-Assembly of DSG

The self-assembly of DSG is not static; it is a dynamic process highly sensitive to the surrounding environmental conditions. Understanding and controlling these factors is paramount for formulation scientists.

The Critical Role of pH

The glutamic acid headgroup of DSG contains two carboxyl groups, making its charge state highly dependent on the solution's pH.[10] This pH-responsiveness is a hallmark of N-acyl glutamate surfactants.[2][7]

-

Low pH (Acidic Conditions): At low pH, the carboxylate groups (-COO⁻) become protonated (-COOH). This reduces the electrostatic repulsion between the headgroups, which can favor the formation of different aggregate structures, such as vesicles or even lead to precipitation if the molecule becomes insoluble.

-

Neutral to High pH (Alkaline Conditions): In this range, both carboxyl groups are deprotonated, resulting in a dianionic headgroup (-COO⁻)₂.[11] The increased electrostatic repulsion between the headgroups influences the packing of the surfactant molecules, affecting the size and shape of the resulting micelles. Studies on the related sodium lauroyl glutamate have shown that optimal surface activity and foam stability occur around pH 6-7.[7][10] At these pH values, spherical vesicles can form, while at higher pH (9-10), the aggregates tend to be micelles.[7][10]

Impact of Ionic Strength (Salt Concentration)

The addition of electrolytes, such as sodium chloride (NaCl), significantly impacts the self-assembly of anionic surfactants like DSG. The added cations (Na⁺) can screen the electrostatic repulsion between the negatively charged glutamate headgroups.[11] This shielding effect allows the surfactant molecules to pack more tightly, leading to:

-

A decrease in the CMC: Micelle formation becomes more favorable at lower concentrations.[11]

-

An increase in aggregation number: The micelles become larger, containing more DSG molecules.

-

A potential change in aggregate morphology: A transition from spherical to cylindrical or worm-like micelles can occur at higher salt concentrations.

The Effect of Temperature

Temperature influences both the solubility of the surfactant and the hydrophobic interactions. For most ionic surfactants, the CMC shows a complex relationship with temperature, often decreasing initially and then increasing.[12][13] The temperature at which the solubility of the surfactant is equal to its CMC is known as the Krafft temperature. Below this temperature, the surfactant is not soluble enough to form micelles. The high melting point of stearic acid suggests that DSG's properties could be sensitive to temperature changes, particularly in concentrated systems.

| Factor | Effect on DSG Self-Assembly | Causality |

| Increasing pH | Alters headgroup charge; may shift from vesicles to micelles. | Deprotonation of the two carboxyl groups increases electrostatic repulsion, favoring smaller, more curved structures like micelles over larger bilayers like vesicles.[7][10] |

| Increasing Ionic Strength | Lowers CMC, increases micelle size. | Added cations screen the repulsion between anionic headgroups, allowing for tighter packing and more favorable aggregation.[11] |

| Increasing Temperature | Affects solubility and hydrophobic interactions, can alter CMC. | Temperature changes the balance between the entropy-driven hydrophobic effect and the enthalpy of dehydration of the headgroups.[12] |

Experimental Characterization of DSG Self-Assembly

A multi-faceted approach employing several analytical techniques is necessary to fully characterize the self-assembly of DSG in aqueous solutions.

Caption: Experimental workflow for characterizing DSG self-assembly.

Tensiometry: Determining the Critical Micelle Concentration

Principle: Surface tension measurements are a primary method for determining the CMC of surfactants.[13] Below the CMC, DSG monomers adsorb at the air-water interface, reducing the surface tension of the water. Once the interface is saturated and micelles begin to form in the bulk solution (at the CMC), the surface tension remains relatively constant with further increases in concentration.[8]

Protocol:

-

Prepare Stock Solution: Prepare a concentrated stock solution of DSG in the desired aqueous buffer (e.g., phosphate buffer at a specific pH).

-

Serial Dilutions: Create a series of dilutions from the stock solution, covering a concentration range both well below and well above the expected CMC.

-

Measurement: Using a tensiometer (with a Du Noüy ring or Wilhelmy plate), measure the surface tension of each dilution at a constant temperature.

-

Data Analysis: Plot surface tension as a function of the logarithm of DSG concentration. The CMC is determined from the inflection point where the curve breaks, which can be identified by the intersection of two linear fits to the data points before and after the break.[8]

Dynamic Light Scattering (DLS): Measuring Aggregate Size

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles in solution.[14] Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, causing slower fluctuations. Analysis of these fluctuations allows for the determination of the hydrodynamic diameter (the effective size of the aggregate including any hydration layer) and the size distribution (polydispersity).[15]

Protocol:

-

Sample Preparation: Prepare DSG solutions at concentrations above the CMC in the desired buffer. Filter the solutions through a sub-micron filter (e.g., 0.22 µm) to remove dust and extraneous particles.

-

Instrument Setup: Place the filtered sample in a cuvette and insert it into the DLS instrument. Allow the sample to equilibrate to the desired temperature.

-

Data Acquisition: Perform multiple measurements to ensure reproducibility. The instrument's software will generate a correlation function.

-

Data Analysis: The correlation function is analyzed using algorithms (e.g., Cumulants analysis) to yield the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A low PDI (<0.3) indicates a monodisperse or narrowly distributed population of aggregates.

Transmission Electron Microscopy (TEM): Visualizing Aggregate Morphology

Principle: TEM provides direct visualization of the self-assembled structures by passing a beam of electrons through an ultra-thin sample. This allows for the determination of the shape (e.g., spherical, cylindrical) and size of the individual aggregates. Cryogenic TEM (Cryo-TEM) is often preferred for liquid samples as it involves flash-freezing the solution, preserving the native structure of the aggregates.[15]

Protocol (Cryo-TEM):

-

Sample Application: A small aliquot (a few microliters) of the DSG solution (above the CMC) is applied to a TEM grid.

-

Blotting and Plunging: Excess liquid is blotted away, leaving a thin film of the solution on the grid. The grid is then rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the water, trapping the aggregates in their native state.

-

Imaging: The frozen grid is transferred to the TEM under cryogenic conditions. Images are captured at various magnifications.

-

Image Analysis: The resulting images are analyzed to determine the morphology and dimensions of the DSG aggregates.

Rheology: Assessing Viscoelastic Properties

Principle: Rheology is the study of the flow and deformation of matter. For concentrated surfactant solutions, where aggregates may interact and form networks (like entangled worm-like micelles), rheological measurements can provide critical information about the formulation's texture, stability, and performance. Oscillatory measurements can distinguish between viscous (liquid-like) and elastic (solid-like) behavior.

Protocol:

-

Sample Loading: The DSG solution is carefully loaded into the geometry of a rheometer (e.g., cone-and-plate or parallel-plate).

-

Oscillatory Sweep: An oscillatory strain or stress is applied to the sample over a range of frequencies. The instrument measures the resulting stress or strain and the phase lag between them.

-

Data Analysis: The analysis yields the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. A solution where G'' > G' behaves more like a liquid, while a system where G' > G'' behaves more like a gel or structured fluid.

Applications in Drug Development and Advanced Formulations

The well-defined and tunable self-assembly of this compound makes it a highly valuable excipient in the pharmaceutical and advanced cosmetic fields.

-

Emulsion Stabilization: As an effective O/W emulsifier, DSG forms a protective layer at the oil-water interface, preventing droplet coalescence and ensuring the stability of creams and lotions.[4]

-

Solubilization of Poorly Soluble Drugs: The hydrophobic cores of DSG micelles can encapsulate poorly water-soluble active pharmaceutical ingredients (APIs), enhancing their solubility and bioavailability.

-

Controlled Release Systems: The formation of more complex structures, such as vesicles (liposome-like structures) or lamellar phases, can be exploited to create delivery systems that provide sustained or triggered release of encapsulated actives. The pH-responsiveness of the glutamate headgroup offers a potential mechanism for pH-triggered drug release.

Conclusion

The self-assembly of this compound in aqueous solutions is a sophisticated process governed by its amphiphilic nature and profoundly influenced by environmental parameters such as pH and ionic strength. This behavior is the cornerstone of its functionality as a high-performance surfactant and emulsifier. For researchers and formulation scientists, a thorough understanding of these principles, coupled with rigorous experimental characterization using techniques like tensiometry, DLS, TEM, and rheology, is essential. Such knowledge enables the rational design of stable, effective, and innovative products, fully leveraging the mild, sustainable, and versatile properties of this amino acid-based surfactant.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. qzebright.com [qzebright.com]

- 5. avenalab.com [avenalab.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 9. Synthesis and properties of pH-dependent N-acylglutamate/aspartate surfactants [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results - Materials Horizons (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Disodium Stearoyl Glutamate

Abstract

Disodium Stearoyl Glutamate, an amino acid-based anionic surfactant, has garnered significant attention in the pharmaceutical and cosmetic industries for its excellent emulsifying, cleansing, and skin-conditioning properties, coupled with a favorable safety and sustainability profile.[1] A critical parameter governing its functionality, particularly in emulsion systems, is the Hydrophilic-Lipophilic Balance (HLB). This technical guide provides an in-depth analysis of the HLB value of this compound, consolidating theoretical principles, experimental determination methodologies, and practical formulation insights for researchers, scientists, and drug development professionals.

The Imperative of the Hydrophilic-Lipophilic Balance (HLB) System

The HLB system, first conceptualized by Griffin in the 1940s, provides an empirical scale to quantify the degree of hydrophilicity or lipophilicity of a surfactant molecule.[2][3] This value is paramount for predicting a surfactant's behavior at an oil-water interface and is a cornerstone of rational emulsion design.[3] The scale for non-ionic surfactants typically ranges from 0 to 20, where lower values signify a more lipophilic (oil-soluble) character, and higher values indicate a more hydrophilic (water-soluble) nature.[2][4]

-

W/O Emulsifiers: HLB values typically range from 3 to 6.[2]

-

O/W Emulsifiers: HLB values are generally in the 8 to 16 range.[2]

For ionic surfactants like this compound, the HLB scale can extend higher, often up to 40.[5] The fundamental principle remains: to form a stable emulsion, the HLB value of the emulsifier (or emulsifier blend) must closely match the "required HLB" (rHLB) of the oil phase.[6][7]

This compound: A Profile of a High-Performance Anionic Surfactant

This compound is synthesized from L-glutamic acid, a naturally occurring amino acid, and stearic acid, a plant-derived fatty acid.[1][8] This origin contributes to its excellent biodegradability and mildness, making it a preferred choice in formulations for sensitive skin.[1]

Its molecular structure features:

-

A long, lipophilic stearoyl (C18) tail.

-

A highly hydrophilic head derived from glutamic acid, featuring two carboxylate groups and an amide linkage.

This pronounced amphiphilic architecture allows it to effectively reduce interfacial tension between oil and water phases, leading to the formation of stable emulsions.[1]

Caption: Molecular structure of this compound.

The HLB Value of this compound

Theoretical vs. Experimental HLB

While theoretical methods exist for estimating HLB, they are often best suited for non-ionic surfactants.

-

Griffin's Method: Calculates HLB based on the molecular weight of the hydrophilic portion of the molecule.[2][9] HLB = 20 * (Mh / M), where Mh is the molecular mass of the hydrophilic part and M is the total molecular mass.[2][9]

-

Davies' Method: Assigns specific group numbers to different chemical moieties within the surfactant to calculate the HLB.[2][5][10] The formula is HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers).[2]

For ionic surfactants like this compound, these theoretical calculations can be less precise. The ionization of the head group, which is influenced by pH, significantly impacts the surfactant's amphiphilic balance. Therefore, experimentally determined values are more reliable and field-relevant.

Reported HLB Values and Influencing Factors

This compound is generally considered a high-HLB O/W (oil-in-water) emulsifier.

| Reported HLB Value | Source/Context | Notes |

| ~23 | Manufacturer's Technical Data | Often cited for use as a primary, high-performance emulsifier.[11] |

| 11-13 | Supplier's Technical Data | Indicates use as a versatile O/W emulsifier and co-emulsifier.[12] |

This variation highlights a critical concept: the effective HLB of this compound is not a single, static number but is influenced by the formulation environment.

Key Influencing Factors:

-

pH: This is the most critical factor. The glutamic acid head group has two carboxylic acid moieties. At low pH, these groups are protonated (-COOH), reducing hydrophilicity. As the pH increases, they deprotonate to carboxylates (-COO⁻), dramatically increasing the hydrophilic character and thus the effective HLB.[13][14] The operational pH range is typically between 4.5 and 7.5.[12]

-

Electrolyte Concentration: The presence of salts in the aqueous phase can shield the electrostatic repulsion between the charged head groups, potentially altering micelle formation and emulsion stability.

-

Temperature: Temperature can affect the solubility of the surfactant in both the oil and water phases, thereby influencing the HLB.

Experimental Protocol: Determination of Required HLB (rHLB) for an Oil Phase

The most practical method for a formulator is not to measure the absolute HLB of the surfactant, but to determine the required HLB of their specific oil phase using a known range of emulsifier HLBs. This compound can be blended with a low-HLB emulsifier to create a series of emulsifier systems with varying HLB values.

Objective: To determine the optimal HLB required to create a stable O/W emulsion for a given oil phase.

Materials & Equipment

-

Oil Phase: The specific blend of oils, esters, and waxes for your formulation (e.g., Caprylic/Capric Triglyceride, Shea Butter).

-

High HLB Emulsifier: this compound (Assumed effective HLB ~12 for this example).

-

Low HLB Emulsifier: Sorbitan Monostearate (HLB = 4.7).[5]

-

Aqueous Phase: Deionized water, preservatives, humectants (e.g., glycerin).

-

Equipment: Homogenizer (high-shear), overhead stirrer, beakers, heating plates, microscope, centrifuge.

Experimental Workflow

Caption: Workflow for determining the required HLB of an oil phase.

Step-by-Step Methodology

-

Calculate Emulsifier Blend Ratios: Prepare a series of emulsifier blends to achieve a range of HLB values (e.g., from 8 to 12). The HLB of a blend is the weighted average of the individual emulsifier HLBs.[3]

-

Formula: HLB_blend = (%A * HLB_A) + (%B * HLB_B)

-

Example for HLB 10:

-

10 = (X * 12) + ((1-X) * 4.7)

-

10 = 12X + 4.7 - 4.7X

-

5.3 = 7.3X

-

X = 0.726

-

Therefore, the blend requires 72.6% this compound and 27.4% Sorbitan Monostearate.

-

-

-

Prepare Test Emulsions: For each HLB value, create a small batch of a standardized formulation (e.g., 20% oil phase, 5% emulsifier blend, 75% water phase).

-

Step 2a: Combine the oil phase ingredients and the calculated emulsifier blend. Heat to 75°C.

-

Step 2b: Combine the water phase ingredients and heat to 75°C.

-

Step 2c: Slowly add the water phase to the oil phase while mixing with an overhead stirrer.

-

Step 2d: Homogenize the mixture for 3-5 minutes at high speed.

-

Step 2e: Cool while stirring gently.

-

-

Assess Emulsion Stability: Evaluate the emulsions after 24 hours and again after an accelerated aging period (e.g., 4 weeks at 45°C).

-

Visual Assessment: Check for any signs of creaming, coalescence, or phase separation.[15]

-

Microscopic Analysis: Observe the emulsion under a microscope. The most stable emulsion will exhibit the smallest and most uniform droplet size.[16]

-

Centrifugation: Centrifuge samples for 30 minutes at 3000 RPM. The required HLB corresponds to the emulsion that shows the least phase separation.[16]

-

Conclusion

This compound is a high-performance, multifunctional surfactant whose efficacy is intrinsically linked to its Hydrophilic-Lipophilic Balance. While reported HLB values provide a useful starting point, a deep understanding of its pH-dependent nature is crucial for the formulation scientist. The effective HLB is not a fixed constant but a dynamic property that must be considered within the context of the entire formulation matrix. The experimental determination of the required HLB of the oil phase remains the most reliable and scientifically sound approach to leveraging the full potential of this compound, enabling the development of stable, elegant, and effective emulsion systems.

References

- Vertex AI Search. (n.d.). HLB Value and Calculation.

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of HLB value by saponification method: A brief review.

- Alfa Chemistry. (n.d.). HLB Value and Calculation - Surfactant.

- Alfa Chemistry. (n.d.). Hydrophile-Lipophile Balance (HLB) - Carboxyl.

- University of Pannonia. (n.d.). DETERMINATION OF HLB VALUES OF SOME NONIONIC SURFACTANTS AND THEIR MIXTURES.

- Wikipedia. (n.d.). Hydrophilic-lipophilic balance.

- Grokipedia. (n.d.). Hydrophilic-lipophilic balance.

- YouTube. (2020, June 28). Davies Method To Calculate HLB For Ionic Surfactant | Chemistry with Dr Bilal.

- Primary Emulsifier Supplier Blog. (2025, May 15). How to determine the HLB value of a primary emulsifier?.

- MDPI. (2024, March 16). Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins.

- Beurre. (2023, December 27). Hydrophilic-lipophilic balance as the main criterion for selecting an emulsifier.

- Pujibio. (n.d.). Technical Data Sheet.

- Benchchem. (n.d.). This compound|Research-Grade Surfactant.

- Natural Emulsifier & Skin Conditioning Agent for Cosmetic Formulations. (n.d.). Sodium Stearoyl Glutamate.

- PubMed Central. (n.d.). A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition.

- MDPI. (n.d.). An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant.

- MySkinRecipes. (n.d.). Sodium Stearoyl Glutamate (Eumulgin SG).

Sources

- 1. This compound|Research-Grade Surfactant [benchchem.com]

- 2. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. beurre.ua [beurre.ua]

- 8. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Sodium Stearoyl Glutamate (Eumulgin SG) [myskinrecipes.com]

- 12. craftingcosmetics.com [craftingcosmetics.com]

- 13. A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. How to determine the HLB value of a primary emulsifier? - Blog [novaoildrilling.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to Disodium Stearoyl Glutamate (CAS 38079-62-8)

Abstract

Disodium Stearoyl Glutamate (DSG), with CAS Number 38079-62-8, is an exceptionally mild, anionic amino acid-based surfactant that has garnered significant attention in the cosmetic and pharmaceutical industries.[1][2] Derived from the naturally occurring amino acid L-glutamic acid and plant-derived stearic acid, DSG offers a unique combination of excellent emulsifying, cleansing, and conditioning properties coupled with a favorable safety and environmental profile.[1][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, delving into the core chemical and physical properties, synthesis, mechanisms of action, analytical methodologies, formulation applications, and toxicological data of this compound.

Introduction and Chemical Identity

This compound is the disodium salt of N-stearoyl-L-glutamic acid.[4] It belongs to the class of N-acyl amino acid surfactants, which are known for their gentle action on the skin and hair, making them ideal for sensitive skin and baby care products.[3][5] Its amphiphilic nature, consisting of a lipophilic stearoyl tail and a hydrophilic glutamate headgroup, allows it to effectively reduce surface and interfacial tension.[1]

Chemical Structure and Properties

-

IUPAC Name: disodium;(2S)-2-(octadecanoylamino)pentanedioate[6]

-

CAS Number: 38079-62-8[6]

-

Molecular Formula: C₂₃H₄₁NNa₂O₅[6]

-

Molecular Weight: 457.6 g/mol [6]

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value / Description | Source(s) |

| Appearance | White to off-white powder or colorless to pale yellow liquid. | [5] |

| Solubility | Soluble in water. | [5] |

| pKa (Strongest Acidic) of N-Stearoyl Glutamic Acid | 3.62 (Predicted) | [7] |

| logP of N-Stearoyl Glutamic Acid | 5.73 - 6.26 (Predicted) | [7] |

| Stability | Stable under normal conditions. | [5] |

| Biodegradability | Readily biodegradable. | [3][5] |

Synthesis and Manufacturing

The primary industrial synthesis route for N-acyl amino acid surfactants like this compound is the Schotten-Baumann reaction .[8] This method involves the acylation of an amino acid (L-glutamic acid) with an acyl chloride (stearoyl chloride) in the presence of a base.[8][9]

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The amino group of L-glutamic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of stearoyl chloride. The reaction is conducted in an alkaline aqueous medium, where a base (typically sodium hydroxide) serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[10] A two-phase solvent system (e.g., water and an organic solvent) is often employed to accommodate the different solubilities of the reactants.[8]

Caption: Schotten-Baumann synthesis of this compound.

Experimental Protocol: Schotten-Baumann Synthesis

While specific industrial protocols are proprietary, a general laboratory-scale procedure can be outlined based on the principles of the Schotten-Baumann reaction.[8][10]

-

Dissolution of Amino Acid: Dissolve L-glutamic acid in an aqueous solution of sodium hydroxide (NaOH). The amount of NaOH should be sufficient to deprotonate both carboxylic acid groups and the amino group, and to neutralize the HCl byproduct.

-

Preparation of Acyl Chloride: In a separate vessel, dissolve stearoyl chloride in a water-immiscible organic solvent (e.g., dichloromethane).

-

Reaction: Add the stearoyl chloride solution dropwise to the cooled, vigorously stirred L-glutamic acid solution. Maintain the temperature and pH of the reaction mixture.

-

Neutralization and Separation: After the reaction is complete, allow the phases to separate. The aqueous phase contains the desired this compound.

-

Purification: The product can be purified by techniques such as precipitation (by adjusting pH or adding a non-solvent) and filtration. The final product is then dried.

Mechanism of Action and Physicochemical Performance

Surfactant and Emulsifying Action

As an amphiphilic molecule, this compound adsorbs at the interface between immiscible phases (e.g., oil and water), lowering the interfacial tension.[1] This property is fundamental to its role as an emulsifier, facilitating the formation of stable oil-in-water (O/W) emulsions.[2] It forms a protective film around dispersed oil droplets, preventing their coalescence and maintaining the integrity of the emulsion.

Caption: DSG stabilizing an oil droplet in water.

Critical Micelle Concentration (CMC) and Hydrophilic-Lipophilic Balance (HLB)

-

Critical Micelle Concentration (CMC): Above a certain concentration, known as the CMC, surfactant monomers self-assemble into spherical structures called micelles. This is a key parameter for detergency and solubilization. While specific experimental data for DSG is scarce, N-acyl glutamates with long alkyl chains typically exhibit low CMC values, indicating high surface activity.

-

Hydrophilic-Lipophilic Balance (HLB): The HLB system is used to characterize the relative affinity of a surfactant for oil and water phases, guiding emulsifier selection. Calculating the HLB for ionic surfactants is more complex than for non-ionics.[3] Methods like the Davies method can be used, which assign group numbers to different structural moieties.[11] Based on its structure and function as an O/W emulsifier, this compound is expected to have a relatively high HLB value, likely in the range of 12-16.

Analytical and Quality Control Methodologies

Ensuring the purity and identity of this compound is critical for its application. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying the content of this compound.

Illustrative HPLC-UV Protocol:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at a slightly acidic pH).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at approximately 210 nm.

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent.

-

Analysis: Inject the sample and compare the retention time and peak area to a certified reference standard for identification and quantification.

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound.[12]

-

¹H NMR: Provides information on the number and environment of protons in the molecule, allowing for the identification of the stearoyl chain, the glutamate backbone, and confirming the linkage.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons in the amide and carboxylate groups are particularly diagnostic.[13]

Typical NMR Procedure:

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or a mixture like D₂O/Methanol-d₄, to ensure solubility and minimize interfering solvent signals.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Interpretation: Assign the observed signals to the corresponding protons and carbons in the molecular structure to confirm its identity and integrity.

Applications in Research and Development

Cosmetic and Personal Care Formulations

This compound is widely used in cosmetics due to its multifunctionality and mildness.[14][15]

-

Cleansing Agent: Used in facial cleansers and body washes for its gentle yet effective cleansing properties.[15]

-

Emulsifier: Creates stable and aesthetically pleasing creams and lotions.[4]

-

Conditioning Agent: In hair care products, it improves combability, leaving hair soft and shiny.[15] In skin care, it helps maintain the skin in good condition.[15]

-

Formulation Enhancer: Its ability to form lamellar liquid crystal structures can improve the texture and stability of formulations.

Pharmaceutical and Drug Delivery Applications

The properties that make this compound valuable in cosmetics also translate to pharmaceutical formulations, particularly for enhancing the solubility and delivery of poorly water-soluble drugs.[2]

-

Solubilization of Lipophilic Drugs: As a surfactant, it can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.[2] This is a critical strategy for improving the bioavailability of drugs belonging to BCS Class II and IV.

-

Nanoemulsions and SMEDDS: this compound is a candidate for formulating nanoemulsions and self-microemulsifying drug delivery systems (SMEDDS).[16][17] These systems are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous phase (like gastrointestinal fluids), presenting the drug in a solubilized state for enhanced absorption.[17]

-

Topical Drug Delivery: Its skin compatibility and ability to form stable emulsions make it an excellent excipient for topical formulations, such as creams and ointments, ensuring uniform distribution of the active pharmaceutical ingredient (API) and potentially enhancing its dermal penetration.

Caption: Role of DSG in a Self-Microemulsifying Drug Delivery System (SMEDDS).

Safety and Toxicology

This compound is generally considered a safe and mild ingredient for cosmetic and personal care applications.[4] Regulatory bodies and expert panels have reviewed its safety data.

Regulatory and Expert Panel Assessments

-

Cosmetic Ingredient Review (CIR): The CIR Expert Panel concluded that amino acid alkyl amides, including this compound, are safe in the present practices of use and concentration in cosmetics when formulated to be non-irritating.[18][19]

-

NICNAS (Australia): The National Industrial Chemicals Notification and Assessment Scheme has published a public report on this compound, summarizing its toxicological profile and concluding a low risk under the specified use conditions.[20]

Toxicological Profile

A summary of the key toxicological endpoints is provided in Table 2.

| Endpoint | Result | Conclusion | Source(s) |

| Acute Oral Toxicity | LD₅₀ > 2000 mg/kg bw (rat) | Low acute oral toxicity | [20] |

| Dermal Irritation | Irritating at 5%; not irritating at ≤ 1% | Concentration-dependent irritant | [1] |

| Ocular Irritation | Potential for irritation, assessed by in vitro methods (e.g., HET-CAM) | To be formulated to be non-irritating | [18][20] |

| Skin Sensitization | Not a sensitizer in human studies (HRIPT); one case report of ACD exists. | Low sensitization potential, but not zero. | [4][18] |

| Genotoxicity | Negative in in vitro studies (Ames test). | Not genotoxic. | [18] |

Experimental Protocols for Safety Assessment

-

Human Repeat Insult Patch Test (HRIPT): This is a standard clinical study to assess the potential for irritation and sensitization.[21] It involves repeated applications of the test material under a patch to the skin of human volunteers over several weeks, followed by a challenge phase to detect any induced allergic reactions.[22][23] this compound has been shown to be non-sensitizing in such studies.[4]

-

Hen's Egg Test - Chorioallantoic Membrane (HET-CAM): This is an in vitro alternative to the Draize rabbit eye test for assessing ocular irritation potential.[7][24] The test substance is applied to the chorioallantoic membrane of a hen's egg, and endpoints such as hemorrhage, lysis, and coagulation are observed.[25]

Conclusion

This compound is a high-performance, multifunctional ingredient with a strong safety and sustainability profile. Its foundation in amino acid chemistry provides excellent biocompatibility, making it a preferred choice for gentle cleansers, stable emulsions, and advanced conditioning systems. For pharmaceutical scientists, its potential as a solubilizing agent and an excipient in novel drug delivery systems like SMEDDS presents a compelling area for future research and development. The comprehensive data presented in this guide underscores its versatility and supports its continued and expanded use across scientific and industrial applications.

References

- ALFA Chemistry. (n.d.). HLB Value and Calculation.

- BenchChem. (n.d.). This compound|Research-Grade Surfactant.

- Cosmetic Ingredient Review. (2017). Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics.

- Cosmetic Ingredient Review. (2013). Final Report on the Safety Assessment of Amino Acid Alkyl Amides.

- Human Metabolome Database. (2021). Metabocard for N-Stearoyl Glutamic acid (HMDB0241942).

- Beautydecoded. (2025). This compound: Doctor's Opinion, Benefits & Dangers.

- PubMed. (2011). Eye irritation potential: usefulness of the HET-CAM under the Globally Harmonized System of classification and labeling of chemicals (GHS).

- Unlock Gentle Cleansing. (n.d.). This compound in Cosmetics.

- Typology. (2021). What is "this compound" and what is its purpose?

- Typology. (2021). What is "this compound" and what is its purpose? (Second reference).

- NIH. (n.d.). HET-CAM Test Method: ICCVAM Recommended Protocol.

- BenchChem. (n.d.). Application Note: A Detailed Protocol for the Schotten-Baumann Reaction with m-Toluoyl Chloride.

- Eurofins CRL. (2024). Human Repeated Insult Patch Test.

- Australian Industrial Chemicals Introduction Scheme. (2016). PUBLIC REPORT L-Glutamic acid, N-(1-oxooctadecyl)-, sodium salt (1:2) (INCI Name: this compound).

- Eurofins. (n.d.). Human Repeat Insult Patch Test.

- PubMed. (n.d.). The human repeated insult patch test in the 21st century: a commentary.

- PubChem. (n.d.). This compound | C23H41NNa2O5 | CID 94480.

- Department of Toxic Substances Control. (n.d.). Acute Oral Toxicity.

- ResearchGate. (n.d.). 11.2. HLB Value and Calculation.

- Hypha Discovery. (n.d.). Structure Elucidation and NMR.

- Wikipedia. (n.d.). Self-microemulsifying drug delivery system.

- Evalulab. (n.d.). HRIPT Test : Allergy Patch, Hypoallergenic claim.

- Journal of Chemical and Pharmaceutical Research. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs.

- Cosmetic Ingredient Review. (n.d.). CIR Ingredient Status Report.

- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of HLB value by saponification method: A brief review.

- Chemaxon Docs. (2004). THE HLB SYSTEM.

- Surfactant Encyclopedia. (2012). This compound.

- PubMed. (n.d.). Drug solubilization effect of lauroyl-L-glutamate.

- MDPI. (2021). A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width.

- Wikipedia. (n.d.). Schotten–Baumann reaction.

- Journal of Drug Delivery and Therapeutics. (2017). SELF-MICRO EMULSIFYING DRUG DELIVERY SYSTEMS (SMEDDS): A REVIEW ON PHYSICO-CHEMICAL AND BIOPHARMACEUTICAL ASPECTS.

- International Journal of Research in Pharmacology & Pharmacotherapeutics. (2024). Self-Microemulsifying Drug Delivery System (SMEDDS): An Innovative Tool To Improve Bioavailability.

- ResearchGate. (2025). Final Report of the Cosmetic Ingredient Review Expert Panel on the Safety Assessment of Dicarboxylic Acids, Salts, and Esters.

- Scholars Research Library. (n.d.). Enhancing Drug Solubility Using Liposome Formulations for Better Absorption.

- TargetMol. (n.d.). Glutamic acid, N-stearoyl-.

- MDPI. (n.d.). The Response Surface Methodology for Assessment of HLB Values of Mixtures of Non-Ionic Surfactants Using Parameters from Their π-A Isotherms.

- ResearchGate. (2025). SOLUBILITY ENHANCEMENT TECHNIQUES WITH SPECIAL EMPHASIS ON HYDROTROPHY.

- PubChem. (n.d.). Stearoyl Glutamic Acid | C23H43NO5 | CID 94481.

- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- ResearchGate. (2025). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy.

- ResearchGate. (n.d.). (PDF) SOLUBILITY ENHANCEMENT TECHNIQUES.

- NIH. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide.

- Cosmetic Ingredient Review. (n.d.). Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics.

- alpaipars. (n.d.). NMR spectroscopy in pharmacy.

- MedchemExpress.com. (n.d.). Stearoyl glutamic acid sodium (Synonyms).

- University of Twente Research Information. (n.d.). Preparation of diglycolamides via Schotten–Baumann approach and direct amidation of esters.

Sources

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cir-safety.org [cir-safety.org]

- 5. Self-microemulsifying drug delivery system (SMEDDS)--challenges and road ahead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Self-Nanoemulsification of Healthy Oils to Enhance the Solubility of Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for N-Stearoyl Glutamic acid (HMDB0241942) [hmdb.ca]

- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 9. Schotten-Baumann Reaction [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. mdpi.com [mdpi.com]

- 14. lankem.com [lankem.com]

- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 16. Self-microemulsifying drug delivery system - Wikipedia [en.wikipedia.org]

- 17. Self-Microemulsifying Drug Delivery System (SMEDDS): An Innovative Tool To Improve Bioavailability | International Journal of Research in Pharmacology & Pharmacotherapeutics [ijrpp.com]

- 18. cir-safety.org [cir-safety.org]

- 19. cir-safety.org [cir-safety.org]

- 20. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 21. HRIPT Test : Allergy Patch, Hypoallergenic claim - Home [evalulab.com]

- 22. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]

- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 24. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 25. industrialchemicals.gov.au [industrialchemicals.gov.au]

A Technical Guide to Disodium Stearoyl Glutamate (C23H41NNa2O5) for Pharmaceutical Formulation and Drug Delivery

Introduction: Beyond Cosmetics, A Pharmaceutical Perspective on an Amino Acid Surfactant

Disodium Stearoyl Glutamate, identified by the molecular formula C23H41NNa2O5, is an anionic surfactant derived from the amino acid L-glutamic acid and the plant-derived fatty acid, stearic acid.[1][2] While extensively utilized in the cosmetics and personal care industries for its gentle cleansing and emulsifying properties, its potential within the pharmaceutical sciences, particularly in drug formulation and delivery, remains an area ripe for exploration.[3][4][5][6] This technical guide provides an in-depth analysis of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its physicochemical properties, synthesis, and prospective applications in the pharmaceutical field.

Molecular Profile and Physicochemical Characteristics

This compound is the disodium salt of N-stearoyl-L-glutamic acid.[7][8] The molecule possesses a hydrophobic stearoyl tail and a hydrophilic glutamate head, rendering it an effective surface-active agent.[9]

| Property | Value | Source |

| Molecular Formula | C23H41NNa2O5 | [3][7] |

| Molecular Weight | 457.6 g/mol | [7] |

| CAS Number | 38079-62-8 | [7] |

| Appearance | White powder or granules | [9][10] |

| Solubility | Soluble in water | [10] |

| Boiling Point | 600.3°C | [9] |

| Flash Point | 316.8°C | [9] |

This amphiphilic nature allows it to reduce the surface tension between immiscible phases, such as oil and water, making it an excellent emulsifier for creating stable formulations.[3][4][8][11]

Caption: Molecular structure of this compound.

Synthesis of this compound: A Protocol for Laboratory-Scale Preparation

The synthesis of N-acyl L-glutamates, including the stearoyl derivative, is typically achieved through the acylation of glutamic acid. A common method involves the reaction of stearoyl chloride with L-glutamic acid in an alkaline aqueous solution.[10][12]

Experimental Protocol: Synthesis of N-Stearoyl-L-Glutamic Acid

This protocol is a representative method for the synthesis of the N-acyl amino acid precursor to this compound.

Materials:

-

L-glutamic acid

-

Stearoyl chloride

-

Sodium hydroxide (NaOH)

-

Acetone

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Prepare an aqueous solution of disodium L-glutamate by dissolving L-glutamic acid in a stoichiometric amount of sodium hydroxide solution.

-

In a separate vessel, dissolve stearoyl chloride in acetone.

-

Slowly add the stearoyl chloride solution to the disodium L-glutamate solution under vigorous stirring. Maintain the pH of the reaction mixture between 10 and 11 by the dropwise addition of a sodium hydroxide solution.

-

Continue the reaction at a controlled temperature (e.g., 20-30°C) for a specified duration (e.g., 1-2 hours).

-

After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the N-stearoyl-L-glutamic acid.

-

Filter the precipitate, wash with distilled water to remove impurities, and dry under vacuum.

-

The final this compound can be obtained by neutralizing the N-stearoyl-L-glutamic acid with a stoichiometric amount of sodium hydroxide.

Note: This is a generalized procedure. Optimization of reaction conditions, such as solvent ratios and temperature, may be necessary to improve yield and purity.[13]

Caption: Workflow for the synthesis of this compound.

Applications in Pharmaceutical Formulation and Drug Delivery

While not a conventional pharmaceutical excipient, the inherent properties of this compound present several opportunities for drug development professionals.

Emulsifier for Poorly Soluble Drugs

A significant challenge in drug development is the formulation of poorly water-soluble active pharmaceutical ingredients (APIs). This compound's excellent emulsifying capabilities can be leveraged to create stable oil-in-water (O/W) or water-in-oil (W/O) emulsions, enhancing the solubility and bioavailability of lipophilic drugs.[9][11] Its ability to form lamellar liquid crystalline structures can contribute to the stability and sensory characteristics of topical formulations.[9]

Potential as a Skin Penetration Enhancer

Transdermal drug delivery offers numerous advantages, but the barrier function of the stratum corneum limits the penetration of many APIs. As an amphiphilic molecule, this compound has the potential to interact with the lipid matrix of the skin.[1] This interaction may temporarily disrupt the highly organized structure of the stratum corneum, thereby increasing the permeation of co-administered drugs. The class of amino acid-based surfactants is being explored for this purpose due to their biocompatibility and low irritancy potential.[14]

Caption: Proposed mechanism of skin penetration enhancement.

Mild Surfactant for Sensitive Formulations

For topical and ophthalmic formulations, minimizing irritation is paramount. This compound is recognized for its mildness and is suitable for sensitive skin.[9] This makes it a compelling alternative to harsher surfactants, such as sulfates, in formulations where biocompatibility is a critical concern.

Safety and Toxicology

This compound is generally considered to have a low hazard profile.[15] It is classified as a serious eye irritant (H319).[7][16] Standard handling precautions, such as wearing eye protection and gloves, are recommended.[16][17] Toxicological data on acute oral, dermal, and inhalation toxicity is limited.[16][17] Ecological information is also sparse, though it is considered biodegradable.[10] A safety assessment of amino acid alkyl amides, including this compound, by the Cosmetic Ingredient Review (CIR) Expert Panel concluded that they are safe in the present practices of use and concentration in cosmetics when formulated to be non-irritating.[7]

Conclusion and Future Perspectives

This compound, with the molecular formula C23H41NNa2O5, is a well-characterized surfactant with a strong safety profile in the cosmetic industry. For pharmaceutical scientists and drug development professionals, its value lies in its potential as a versatile excipient. Its excellent emulsifying properties, mildness, and potential as a skin penetration enhancer make it a promising candidate for the formulation of challenging APIs, particularly in topical and transdermal delivery systems. Further research is warranted to fully elucidate its mechanism of action as a penetration enhancer and to establish its safety and efficacy in pharmaceutical formulations.

References

- Typology. (2021, November 5).

- Typology. (2021, November 5).

- PubChem.

- Unlock Gentle Cleansing: Disodium Stearoyl Glutam

- EWG Skin Deep.

- Guidechem.

- ECHEMI.

- Surfactant Encyclopedia. (2012, October 5).

- COSMILE Europe.

- Avena Lab.

- ResearchGate. (2025, August 5). Synthesis and gelation of N-stearoyl-L-glutamic acid and N-stearoyl-L-glutamic diethyl ester | Request PDF.

- Benchchem.

- Australian Industrial Chemicals Introduction Scheme. (2016, February 3). PUBLIC REPORT L-Glutamic acid, N-(1-oxooctadecyl)-, sodium salt (1:2) (INCI Name).

- SpecialChem. (2021, July 26).

- Formula Chemistry.

- ChemicalBook. (2025, December 23). N-Acetyl-L-glutamic acid | 1188-37-0.

- Wikipedia. N-Acetylglutamic acid.

- NIH. Sodium stearoyl glutamate: Another amino acid alkyl amide sensitizer in cosmetics.

- PubChem.

- MDPI. (2021, May 7). Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery.

- Google Patents.

- Wikipedia.

- Google Patents. CN104193640A - A kind of preparation method of N-acetyl-L-glutamic acid.

- PubMed. Specific interaction of glutamate with membranes from cultured retinal pigment epithelium.

- SincereSkin.lt.

- Google Patents. Preparation method and use of n-acyl acidic amino acid or salt thereof.

- Vernixa.

- Contact Dermatitis. Sodium stearoyl glutamate: Another amino acid alkyl amide sensitizer in cosmetics.

- Medikonda.

- Medikonda. What Is Sodium Stearoyl Glutamate?

- Chemical Society Reviews (RSC Publishing). (2009, June 23). Drug interactions with lipid membranes.

- MDPI. Modulation of Biological Membranes Using Small-Molecule Compounds to Counter Toxicity Caused by Amyloidogenic Proteins.

Sources

- 1. This compound|Research-Grade Surfactant [benchchem.com]

- 2. medikonda.com [medikonda.com]

- 3. uk.typology.com [uk.typology.com]

- 4. us.typology.com [us.typology.com]

- 5. vernixa.com [vernixa.com]

- 6. medikonda.com [medikonda.com]

- 7. This compound | C23H41NNa2O5 | CID 94480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cosmileeurope.eu [cosmileeurope.eu]

- 9. avenalab.com [avenalab.com]

- 10. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 11. formulachemistry.com [formulachemistry.com]

- 12. KR840001233B1 - Process for the preparation of n-acyl-l-glutamic acid - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. ewg.org [ewg.org]

- 16. echemi.com [echemi.com]

- 17. Page loading... [guidechem.com]

An In-Depth Technical Guide to the Purity and Characterization of Research-Grade Disodium Stearoyl Glutamate

This guide provides a comprehensive overview of the crucial aspects of purity and characterization for research-grade Disodium Stearoyl Glutamate (DSG). Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, purification, and advanced analytical techniques required to ensure the quality and consistency of DSG for scientific applications.

Introduction to this compound (DSG)

This compound is an N-acyl amino acid surfactant derived from L-glutamic acid, a naturally occurring amino acid, and stearic acid, a fatty acid.[1] Its chemical formula is C23H41NNa2O5, and it has a molecular weight of approximately 457.55 g/mol .[2] DSG is recognized for its mild, biodegradable, and excellent emulsifying, cleansing, and foaming properties.[2] In research and pharmaceutical contexts, its primary functions are as a solubilizing agent, emulsifier, and stabilizer in various formulations. The purity of DSG is paramount in these applications to avoid introducing unintended variables into experimental designs.

Key Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | disodium;(2S)-2-(octadecanoylamino)pentanedioate | [3] |

| CAS Number | 38079-62-8 | [2][3] |

| Molecular Formula | C23H41NNa2O5 | [2][4] |

| Molecular Weight | 457.55 g/mol | [2] |

| Appearance | White powder | [2] |

| Solubility | Soluble in water | [2] |

Synthesis and Purification of Research-Grade DSG

The synthesis of this compound typically involves the reaction of stearoyl chloride with glutamic acid in the presence of sodium hydroxide.[2] For research-grade material, achieving high purity is a critical objective, necessitating rigorous purification steps to remove unreacted starting materials, by-products, and other impurities.

Synthesis Pathway

The primary reaction is an acylation of the amino group of glutamic acid with stearoyl chloride. This is followed by neutralization with sodium hydroxide to form the disodium salt.

Caption: Synthesis of this compound.

Purification Workflow

Achieving research-grade purity often involves multiple purification steps. A common approach is recrystallization, which leverages differences in solubility between DSG and its impurities. Further purification can be achieved through chromatographic techniques.

Caption: Purification workflow for research-grade DSG.

Characterization and Purity Assessment

A multi-faceted analytical approach is essential to fully characterize DSG and ascertain its purity. This involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of DSG and quantifying impurities. A reverse-phase HPLC method is typically employed.

Protocol for HPLC Analysis:

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[5][6]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile is often used.[6]

-

Detection: UV detection is suitable if a derivatizing agent is used, as the native DSG molecule lacks a strong chromophore.[7] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a fluorescence detector (after derivatization) can be employed.[5]

-

Sample Preparation: A known concentration of DSG is dissolved in the mobile phase or a suitable solvent.

-

Injection and Analysis: A specific volume of the sample is injected, and the chromatogram is recorded. Purity is determined by the area percentage of the main peak relative to the total peak area.

Rationale: The C18 column separates compounds based on their hydrophobicity. Impurities such as unreacted stearic acid or by-products of the synthesis will have different retention times than DSG, allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural elucidation of DSG and for identifying impurities.

Expected ¹H NMR Spectral Features for DSG:

-

Alkyl Chain Protons: A complex series of multiplets in the upfield region (δ 0.8-2.5 ppm) corresponding to the stearoyl chain.

-

Glutamate Backbone Protons: Distinct signals for the α-CH and the two β-CH₂ and γ-CH₂ groups of the glutamate moiety.

Protocol for NMR Analysis:

-

Solvent: Deuterated water (D₂O) is a suitable solvent for DSG.

-

Concentration: A sample concentration of 5-10 mg/mL is typically sufficient.

-

Acquisition: Standard ¹H and ¹³C spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: The acquired spectra are processed (Fourier transform, phasing, and baseline correction) and integrated.

Rationale: NMR provides detailed structural information. The chemical shifts and coupling patterns of the protons are unique to the DSG molecule, and any significant impurity with protons will give rise to additional signals, allowing for its identification and quantification relative to the main compound.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of DSG and to identify the mass of any impurities.

Protocol for MS Analysis:

-

Ionization Technique: Electrospray ionization (ESI) is a common and suitable method for analyzing DSG.

-

Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.

-

Data Interpretation: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of DSG.

Expected Mass Spectrum Data:

| Ion | Expected m/z |

| [M-2Na+2H]⁻ | ~414.3 |

| [M-Na+H]⁻ | ~436.3 |

| [M-Na]⁺ | ~434.3 |

Rationale: MS provides an accurate determination of the molecular weight, confirming the identity of the synthesized compound. It is also highly sensitive for detecting impurities, even at low levels.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for confirming the presence of key functional groups in the DSG molecule.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch (amide) |

| ~2920, ~2850 | C-H stretch (alkyl) |

| ~1640 | C=O stretch (amide I) |

| ~1550 | N-H bend (amide II) |

| ~1400 | C-O stretch (carboxylate) |

Protocol for FTIR Analysis:

-

Sample Preparation: The solid DSG sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

-

Data Acquisition: The infrared spectrum is recorded over the range of approximately 4000 to 400 cm⁻¹.

Rationale: The presence of the characteristic amide and carboxylate bands, in addition to the alkyl stretches, provides confirmatory evidence of the DSG structure.

Common Impurities and Regulatory Context

Potential impurities in research-grade DSG include:

-

Unreacted L-glutamic acid

-

Unreacted stearic acid

-

By-products from the acylation reaction

-

Residual solvents from purification

While there are no specific pharmacopeial monographs for this compound in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or Japanese Pharmacopoeia (JP), general principles for the control of impurities in drug substances and excipients should be applied.[8] For research purposes, a purity of ≥98% as determined by HPLC is generally considered acceptable.

Conclusion

The comprehensive characterization of research-grade this compound is crucial for ensuring the reliability and reproducibility of scientific research. A combination of HPLC for purity assessment, NMR and MS for structural confirmation and impurity identification, and FTIR for functional group analysis provides a robust analytical workflow. By adhering to these rigorous characterization standards, researchers can be confident in the quality of the DSG used in their studies.

References

- This compound - Surfactant - 表面活性剂百科. (2012, October 5).

- This compound | C23H41NNa2O5 | CID 94480 - PubChem.

- Sodium Stearoyl Glutamate TDS ENG - Avena Lab.

- What is "this compound" and what is its purpose - Typology. (2021, November 5).

- Acceptability of Standards from Alternative Compendia (BP/EP/JP) - FDA.

- Method Validation and Rapid Determination of Monosodium Glutamate in Various Food Products by HPLC-Fluorescence Detection and Method Optimization of HPLC-Evaporative Light Scattering Detection Approach without Derivatization - PubMed. (2022, October 3).

- Unlock Gentle Cleansing: this compound in Cosmetics.

- Development of a HPLC method combined with ultraviolet/diode array detection for determination of monosodium glutamate in various food samples | Request PDF - ResearchGate.

- Identification of Monosodium Glutamate Contents as a Flavor Enhancer in Different Food Samples by HPLC Technique.

Sources

- 1. avenalab.com [avenalab.com]

- 2. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 3. This compound | C23H41NNa2O5 | CID 94480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uk.typology.com [uk.typology.com]

- 5. Method Validation and Rapid Determination of Monosodium Glutamate in Various Food Products by HPLC-Fluorescence Detection and Method Optimization of HPLC-Evaporative Light Scattering Detection Approach without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. moca.net.ua [moca.net.ua]

- 8. fda.gov [fda.gov]

Toxicological Profile of Disodium Stearoyl Glutamate for Laboratory Applications: A Technical Guide

<

Abstract

Disodium Stearoyl Glutamate (DSG) is an acylated amino acid surfactant increasingly utilized in cosmetic and pharmaceutical formulations. For researchers, drug development professionals, and laboratory scientists, a comprehensive understanding of its toxicological profile is paramount for ensuring occupational safety and interpreting experimental outcomes. This guide provides an in-depth analysis of the safety, metabolic fate, and toxicological endpoints of DSG. Synthesizing data from regulatory assessments, in vivo, and in vitro studies, this document establishes that DSG possesses a low order of toxicity, primarily attributable to its rapid metabolism into endogenous components. The guide further details standardized protocols for key toxicological assays, offering a framework for the evaluation of similar compounds.

Introduction and Chemical Identity

This compound (CAS No. 38079-62-8) is the disodium salt of the N-acylation product of stearic acid and glutamic acid.[1][2] Its amphiphilic nature, combining a lipophilic fatty acid tail with a hydrophilic amino acid head, imparts excellent emulsifying, cleansing, and conditioning properties.[3][4] These characteristics have led to its widespread use in skincare, haircare, and sunscreen products.[3][4] In the laboratory, its utility as an excipient, solubilizing agent, or component in drug delivery systems necessitates a thorough toxicological assessment.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a substance is fundamental to assessing its toxicological potential and handling requirements.

| Property | Value | Reference |

| CAS Number | 38079-62-8 | [5][6] |

| Molecular Formula | C23H41NNa2O5 | [5][6] |

| Molecular Weight | 457.6 g/mol | [5] |

| Appearance | White to off-white powder | |

| Water Solubility | 260-270 g/L at 20°C | |

| Melting Point | > 316 °C (Decomposes) | |

| log Kow (Partition Coefficient) | 1.23 (Calculated) |

Regulatory Standing

DSG is generally considered safe for its intended use in cosmetics by major regulatory bodies worldwide.

-

European Chemicals Agency (ECHA): DSG is registered under REACH, and its aggregated GHS classification from notifications indicates it can cause serious eye irritation (Eye Irrit. 2, H319).[6][9][10]

-